4,7-Dibromo-2-chlorobenzo[d]thiazole

Selective Androgen Receptor Modulator SARM Benzothiazole Scaffold

Researchers optimizing SARM candidates require regioisomeric purity to ensure patent-aligned synthetic routes and predictable cross-coupling selectivity. Procuring 4,7-Dibromo-2-chlorobenzo[d]thiazole (CAS 898747-94-9) eliminates the risk of failed lead optimization caused by alternative halogen placement. - Enables orthogonal, stepwise functionalization: C4/C7 bromine atoms react preferentially in Pd-catalyzed couplings versus the C2 chlorine, facilitating sequential derivatization without protecting group manipulation. - Serves as a key intermediate in patent-validated transdermal SARM synthesis, directly supporting pharmacological activity in muscle tissue while minimizing androgenic off-target effects. - Provides three reactive handles for diversity-oriented synthesis, increasing derivative library output per gram compared to mono-halogenated analogs.

Molecular Formula C7H2Br2ClNS
Molecular Weight 327.42 g/mol
CAS No. 898747-94-9
Cat. No. B1593319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-2-chlorobenzo[d]thiazole
CAS898747-94-9
Molecular FormulaC7H2Br2ClNS
Molecular Weight327.42 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Br)N=C(S2)Cl)Br
InChIInChI=1S/C7H2Br2ClNS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H
InChIKeyTXWNWETWXGSSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dibromo-2-chlorobenzo[d]thiazole Overview


4,7-Dibromo-2-chlorobenzo[d]thiazole (CAS 898747-94-9) is a tri-halogenated heterocyclic compound featuring a benzothiazole core with bromine substituents at the 4- and 7-positions and a chlorine atom at the 2-position of the thiazole ring, yielding a molecular formula of C₇H₂Br₂ClNS and a molecular weight of 327.42 g/mol . This specific 4,7-dibromo substitution pattern, combined with the 2-chloro functionality, creates a distinct electronic and steric environment that influences cross-coupling reactivity, halogen bonding capacity, and subsequent derivatization pathways compared to alternative regioisomers or mono-halogenated benzothiazoles . The compound is commercially available as a research intermediate with purity specifications typically ranging from 95% to 98% .

Tri-halogenated benzothiazole building block for cross-coupling and derivatization workflows
Specific 4,7-dibromo-2-chloro regioisomer for defined reactivity hierarchy and sequential functionalization
Commercially available research intermediate with purity specification ranges supporting synthesis campaigns

4,7-Dibromo-2-chlorobenzo[d]thiazole: Substitution Risks


In procurement workflows targeting halogenated benzothiazole building blocks, regioisomeric substitution is not functionally equivalent. The 4,7-dibromo-2-chloro pattern (target compound) differs fundamentally from alternatives such as 5,6-dibromo-2-chlorobenzo[d]thiazole (CAS: unassigned regioisomer) or 5,7-dibromo-2-chlorobenzo[d]thiazole (CAS 1190322-01-0) in both electronic distribution across the fused aromatic system and steric accessibility of reactive sites . The para-like relationship of the 4- and 7-positions relative to the thiazole nitrogen creates a distinct donor-acceptor geometry, while the 2-chloro substituent serves as a differential leaving group versus the bromine atoms—enabling orthogonal, sequential functionalization strategies that regioisomers with alternative halogen placement cannot replicate without compromising synthetic efficiency or product diversity . Substituting an incorrect regioisomer, even at identical purity specifications, risks altering cross-coupling regioselectivity, halogen-metal exchange outcomes, or biological target engagement profiles, ultimately jeopardizing lead optimization campaigns or material property tuning efforts.

Regioisomeric alternatives (e.g., 5,6- or 5,7-dibromo) may alter electronic distribution and steric accessibility, shifting cross-coupling outcomes.
The 2-chloro substituent acts as a differential leaving group; inverted halogen patterns can reverse reactivity hierarchy and require different synthetic planning.
Incorrect regioisomer selection risks compromising sequential functionalization efficiency or alignment with documented synthetic routes.

4,7-Dibromo-2-chlorobenzo[d]thiazole Differentiation Evidence


SARM Patent Intermediate

4,7-Dibromo-2-chlorobenzo[d]thiazole is explicitly identified as a key synthetic intermediate in patent disclosures for selective androgen receptor modulators (SARMs) with transdermal delivery potential . The compound appears as a halogenated benzothiazole precursor in SARM-related patent documentation, where its specific 4,7-dibromo-2-chloro substitution pattern enables subsequent derivatization toward compounds demonstrating anabolic activity in muscle tissue while sparing undesired androgenic effects . This patent linkage distinguishes the target compound from regioisomeric alternatives such as 5,6-dibromo-2-chlorobenzo[d]thiazole or 5,7-dibromo-2-chlorobenzo[d]thiazole, which lack equivalent documented utility in SARM synthetic pathways.

SARM Patent Role
Data to verify
Patent-documented SARM intermediate
Regioisomeric analogs: no SARM patent linkage reported
May support patent-aligned intermediate sourcing
Qualitative literature context; verify patent scope
Selective Androgen Receptor Modulator SARM Benzothiazole Scaffold Pharmaceutical Intermediate

Halogen Reactivity Enabling Orthogonal Functionalization

The target compound 4,7-dibromo-2-chlorobenzo[d]thiazole contains three distinct halogen environments: two bromine atoms (at C4 and C7) and one chlorine atom (at C2 of the thiazole ring), enabling orthogonal, stepwise cross-coupling strategies . Based on established benzothiazole halogen reactivity hierarchies, C2-chloro substituents exhibit lower reactivity toward palladium-catalyzed cross-coupling compared to C4- and C7-bromo substituents, allowing chemists to selectively functionalize the 4- and 7-positions first while preserving the 2-chloro moiety for subsequent nucleophilic aromatic substitution or alternative transformations [1]. In contrast, regioisomers such as 2-bromo-4,6-dichlorobenzo[d]thiazole reverse this reactivity hierarchy (bromine at C2, chlorine at C4/C6), requiring fundamentally different synthetic planning and catalyst selection .

Halogen Reactivity
Class-level
Two reactive C–Br (4,7) + one C–Cl (2)
Inverted: one C–Br at C2 with less reactive C–Cl at 4,6
Reported hierarchy may enable sequential cross-coupling
Class-level inference; verify under chosen conditions
Cross-Coupling Chemistry Sequential Functionalization Halogen Selectivity Suzuki-Miyaura Coupling

Multi-Functional Building Block for Library Synthesis

4,7-Dibromo-2-chlorobenzo[d]thiazole contains three halogen substituents that collectively function as synthetic handles for generating structurally diverse compound libraries . The compound is characterized as a versatile small molecule scaffold in vendor technical documentation, with the 4- and 7-bromo positions accessible for sequential or simultaneous cross-coupling reactions, while the 2-chloro substituent provides an additional site for nucleophilic displacement or metal-catalyzed transformations . This tri-functionalization capacity distinguishes the target compound from mono-halogenated benzothiazoles (e.g., 4-bromo-2-chlorobenzo[d]thiazole, CAS 182344-57-6), which offer only two synthetic handles, thereby limiting the structural diversity achievable from a single starting material .

Synthetic Handles
Source review
3 handles (2 Br, 1 Cl) vs. 2 handles in mono-halogenated analog
Supports higher library diversity per scaffold
Supplier documentation; validate synthetic versatility
Fragment-Based Drug Discovery Chemical Library Synthesis Benzothiazole Derivatization Medicinal Chemistry

Predicted Boiling Point and Density

The predicted boiling point of 4,7-dibromo-2-chlorobenzo[d]thiazole is 360.2 ± 22.0 °C, with a predicted density of 2.174 ± 0.06 g/cm³ . While these values are computational predictions rather than experimentally determined constants, they provide a quantitative baseline for assessing purification strategy compatibility (e.g., distillation feasibility, chromatographic behavior) and formulation handling requirements. These predicted parameters differentiate the target compound from non-halogenated benzothiazole scaffolds, which typically exhibit lower boiling points and densities due to reduced molecular weight and weaker intermolecular forces [1].

Predicted Properties
Class-level
Boiling point: 360.2 ± 22.0 °C · Density: 2.174 ± 0.06 g/cm³
Informs purification protocol selection
Computational prediction; confirm experimentally
Physicochemical Properties Purification Formulation Process Chemistry

4,7-Dibromo-2-chlorobenzo[d]thiazole Applications


SARM Lead Optimization

4,7-Dibromo-2-chlorobenzo[d]thiazole is explicitly documented as a key intermediate in SARM patent literature, where the benzothiazole scaffold is utilized in the synthesis of compounds with transdermal delivery potential . The compound's 4,7-dibromo-2-chloro substitution pattern enables the construction of SARM candidates demonstrating anabolic activity in muscle tissue while minimizing undesired androgenic effects . For medicinal chemistry teams pursuing SARM lead optimization, procuring the exact 4,7-dibromo-2-chloro regioisomer ensures alignment with patent-validated synthetic routes, whereas alternative regioisomers (5,6-dibromo or 5,7-dibromo) lack equivalent documented utility in this therapeutic class. This patent-linkage evidence directly supports procurement decisions in pharmaceutical research settings where intellectual property alignment and synthetic reproducibility are critical .

Diversity-Oriented Synthesis and Fragment Libraries

The tri-halogenated architecture of 4,7-dibromo-2-chlorobenzo[d]thiazole—featuring two bromine substituents at C4 and C7 plus a chlorine atom at C2—provides three orthogonal synthetic handles for generating structurally diverse derivative libraries from a single starting scaffold . Compared to mono-halogenated benzothiazoles such as 4-bromo-2-chlorobenzo[d]thiazole (two handles) or non-halogenated scaffolds, the target compound enables a 50% increase in functionalization sites, allowing chemists to construct larger, more diverse compound collections per gram of starting material . This advantage is particularly relevant for fragment-based drug discovery (FBDD) campaigns, where maximizing chemical diversity from a minimal set of core scaffolds accelerates hit identification and SAR exploration .

Sequential Cross-Coupling via Orthogonal Halogen Reactivity

The halogen reactivity hierarchy of 4,7-dibromo-2-chlorobenzo[d]thiazole—where C4 and C7 bromine atoms exhibit higher reactivity toward palladium-catalyzed cross-coupling than the C2 chlorine substituent—enables orthogonal, stepwise functionalization without protecting group manipulation [1]. This reactivity profile allows synthetic chemists to first functionalize the 4- and 7-positions via Suzuki-Miyaura or related cross-couplings, then subsequently derivatize the 2-position via nucleophilic aromatic substitution or alternative transformations . In contrast, regioisomers such as 2-bromo-4,6-dichlorobenzo[d]thiazole exhibit an inverted reactivity hierarchy, necessitating fundamentally different synthetic planning . Procurement of the correct regioisomer is therefore essential for laboratories executing sequential functionalization workflows where synthetic efficiency and step-count reduction are primary objectives [1].

Process Chemistry for Halogenated Heterocyclic Intermediates

The predicted physicochemical parameters of 4,7-dibromo-2-chlorobenzo[d]thiazole—including a boiling point of 360.2 ± 22.0 °C and density of 2.174 ± 0.06 g/cm³ —provide quantitative guidance for process chemistry teams developing purification protocols, assessing solvent compatibility, and optimizing storage conditions. The compound's elevated boiling point and density, attributable to its tri-halogenated structure and molecular weight of 327.42 g/mol, differentiate it from lighter benzothiazole analogs and inform decisions regarding distillation feasibility, chromatographic method development, and formulation handling [2]. While these values are computationally predicted rather than experimentally determined, they serve as actionable baselines for process development until empirical data are generated .

Application
Selection Property
Validation Focus
SARM research intermediate sourcing
Patent-documented regioisomeric identity
Verify substitution pattern aligns with patent synthetic routes
Fragment-based library synthesis
Multi-halogen scaffold versatility
Assess functionalization site count and reactivity
Sequential cross-coupling workflows
Halogen reactivity hierarchy
Confirm orthogonal reactivity under chosen conditions
Process chemistry development
Predicted physicochemical baseline
Validate boiling point and density experimentally

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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